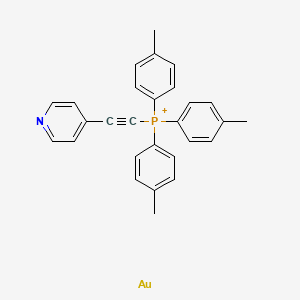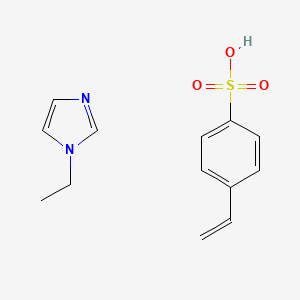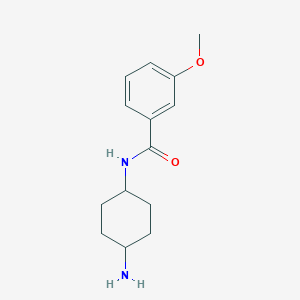
N-(4-aminocyclohexyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl ring substituted with an amino group at the 4-position and a methoxy group attached to the benzamide moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminocyclohexanol and 3-methoxybenzoic acid.
Formation of Intermediate: The 4-aminocyclohexanol is first converted to 4-aminocyclohexyl chloride using thionyl chloride.
Amidation Reaction: The 4-aminocyclohexyl chloride is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-aminocyclohexyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-aminocyclohexyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the methoxy group enhances its lipophilicity, facilitating its passage through cell membranes. The compound may act on various pathways, including enzyme inhibition and receptor modulation, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-aminocyclohexyl)-3-methoxybenzamide: Unique due to its specific substitution pattern.
4-aminocyclohexyl acetate: Similar structure but different functional groups.
4-methoxyphenylamine: Shares the methoxy group but lacks the cyclohexyl ring.
Uniqueness
This compound is unique due to the combination of the cyclohexyl ring, amino group, and methoxybenzamide moiety, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
771543-83-0 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-(4-aminocyclohexyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-4,9,11-12H,5-8,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
UMPFTTGHUHQUAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


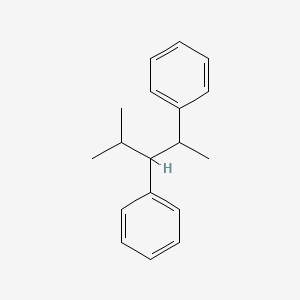
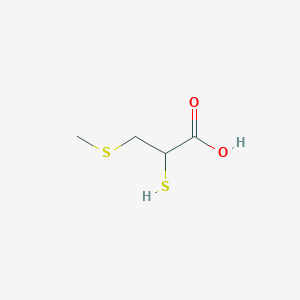
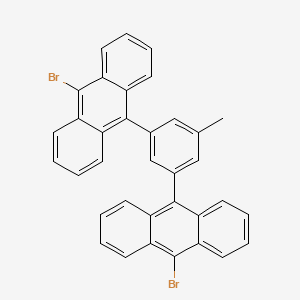
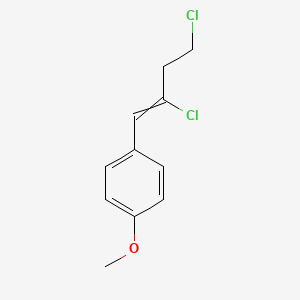
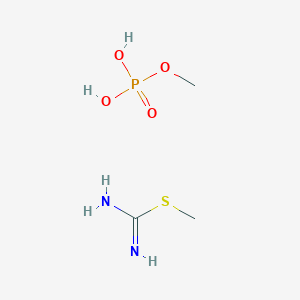
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
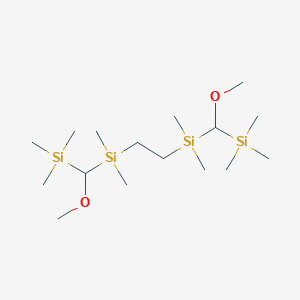
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
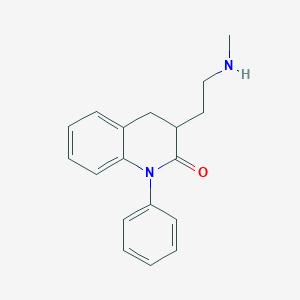
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
